5-(5-Chlorothiophen-2-yl)-1,2-oxazole-3-carboxylic acid 5-(5-Chlorothiophen-2-yl)-1,2-oxazole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 933686-84-1
VCID: VC8402969
InChI: InChI=1S/C8H4ClNO3S/c9-7-2-1-6(14-7)5-3-4(8(11)12)10-13-5/h1-3H,(H,11,12)
SMILES: C1=C(SC(=C1)Cl)C2=CC(=NO2)C(=O)O
Molecular Formula: C8H4ClNO3S
Molecular Weight: 229.64 g/mol

5-(5-Chlorothiophen-2-yl)-1,2-oxazole-3-carboxylic acid

CAS No.: 933686-84-1

Cat. No.: VC8402969

Molecular Formula: C8H4ClNO3S

Molecular Weight: 229.64 g/mol

* For research use only. Not for human or veterinary use.

5-(5-Chlorothiophen-2-yl)-1,2-oxazole-3-carboxylic acid - 933686-84-1

Specification

CAS No. 933686-84-1
Molecular Formula C8H4ClNO3S
Molecular Weight 229.64 g/mol
IUPAC Name 5-(5-chlorothiophen-2-yl)-1,2-oxazole-3-carboxylic acid
Standard InChI InChI=1S/C8H4ClNO3S/c9-7-2-1-6(14-7)5-3-4(8(11)12)10-13-5/h1-3H,(H,11,12)
Standard InChI Key JMQBVJRNJFBDFK-UHFFFAOYSA-N
SMILES C1=C(SC(=C1)Cl)C2=CC(=NO2)C(=O)O
Canonical SMILES C1=C(SC(=C1)Cl)C2=CC(=NO2)C(=O)O

Introduction

Structural Characterization and Chemical Identity

Molecular Architecture

The compound’s architecture combines three distinct moieties:

  • 5-Chlorothiophene: A halogenated aromatic system providing electron-withdrawing characteristics and metabolic stability

  • 1,2-Oxazole: A five-membered heterocycle with nitrogen and oxygen atoms enabling hydrogen bonding and dipole interactions

  • Carboxylic Acid: A ionizable functional group facilitating salt formation and derivatization

Crystallographic data remains unpublished, but computational modeling predicts a planar configuration with dihedral angles <15° between the thiophene and oxazole rings, promoting π-orbital conjugation.

Table 1: Fundamental Chemical Properties

PropertyValue
Molecular FormulaC₈H₄ClNO₃S
Molecular Weight229.64 g/mol
CAS Registry933686-84-1
XLogP32.1 (predicted)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5
Rotatable Bonds2

Synthetic Methodologies

Established Production Routes

The primary synthetic pathway involves sequential heterocycle formation:

Step 1: Construction of 5-chlorothiophene-2-carbaldehyde via Vilsmeier-Haack reaction on thiophene followed by chlorination
Step 2: Condensation with ethyl isocyanoacetate under Huisgen conditions to form oxazole intermediate
Step 3: Saponification of ester to carboxylic acid using NaOH/THF/H₂O (85-92% yield)

Critical challenges include:

  • Regiocontrol during oxazole ring formation (avoiding 4-carboxylic acid isomer)

  • Purification from polar byproducts due to acid functionality

  • Thermal instability during decarboxylation steps

Scalability Considerations

Industrial-scale production (10g+) faces three key bottlenecks:

  • High catalyst loading (≥20 mol% CuI) for cyclization steps

  • Labor-intensive chromatography required for isomer separation

  • Cryogenic conditions (-78°C) for lithiation steps

Recent advances propose microwave-assisted synthesis reducing reaction times from 48h to 6h while maintaining 78% yield .

CompanyPurityPackagingPrice Range
TRC>98%50-100mg$155-$240
AK Scientific95%10g$2,665
Accela ChemBioCustomBulkPOA
Beijing Xinyanhui Pharm90%1-5kg$1,800/kg
Nantong Hanfang Biotech80-90%100g-1kg$950-$8,500

Notably, Chinese suppliers offer kilogram quantities at 40-60% lower cost than Western counterparts, though with reduced purity .

Regulatory Status

No FDA drug master files or CE certifications exist currently. The compound falls under:

  • REACH Annex III (EU)

  • TSCA Inventory (US)

  • IECSC 2013 (China)

Customs harmonization codes:

  • 2934.99.9000 (heterocyclic compounds with nitrogen)

  • 2918.19.0050 (carboxylic acid derivatives)

Emerging Applications

Pharmaceutical Development

Screening studies identify three promising therapeutic avenues:

4.1.1 JAK3 Inhibition
Molecular docking shows strong binding (ΔG = -9.2 kcal/mol) to Janus kinase 3 active site, with IC₅₀ = 380nM in enzymatic assays . Modifying the carboxylic acid to amide derivatives improves oral bioavailability (F = 62% vs 18% parent) .

4.1.2 COX-2 Selective Inhibition
In carrageenan-induced rat paw edema models, the methyl ester prodrug demonstrates 78% inflammation reduction vs 82% for celecoxib .

4.1.3 Antifungal Activity
Against Candida albicans:

  • MIC₉₀ = 16μg/mL (vs 32μg/mL fluconazole)

  • Synergistic effect with amphotericin B (FICI = 0.312)

Materials Science Applications

  • Organic Semiconductors: Hole mobility of 0.45 cm²/V·s in thin-film transistors

  • Metal-Organic Frameworks: Forms porous networks with Cu²⁺ (surface area 780m²/g)

  • Corrosion Inhibition: 92% efficiency on mild steel in 1M HCl at 500ppm concentration

Analytical Characterization Techniques

MethodConditionsAcceptance Criteria
HPLC-UVC18, 0.1% HCOOH/ACN gradient≥95% area @ 254nm
NMRDMSO-d₆, 500MHz≤5% impurities
Elemental AnalysisC, H, N, S, Cl±0.4% theoretical

Environmental Impact Assessment

Ecotoxicity Data

  • Daphnia magna: LC₅₀ = 8.2mg/L (48h)

  • Aliivibrio fischeri: EC₅₀ = 12.4mg/L (30min)

  • Soil Half-life: 23 days (aerobic), 58 days (anaerobic)

Disposal Recommendations

  • Incineration @ 900°C with alkaline scrubbers

  • Neutralization with 10% NaOH before aqueous disposal

Intellectual Property Landscape

Patent Analysis

Seven granted patents feature the compound as claims:

  • WO2017015632: JAK inhibitors (Exp. 2036)

  • CN104945374B: Anticorrosion coatings (Exp. 2034)

  • US9745293B2: Antifungal compositions (Exp. 2035)

Freedom-to-Operate Considerations

Non-commercial research use remains unrestricted. Manufacturing above 100g/year requires licensing from patent holders in major jurisdictions .

Future Research Directions

Four key areas demand investigation:

  • Continuous flow synthesis to improve yield and safety

  • Prodrug development for enhanced CNS penetration

  • Hybrid materials for organic photovoltaics

  • Structure-toxicity relationships of decomposition products

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